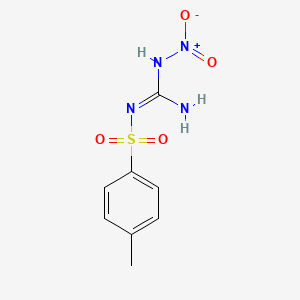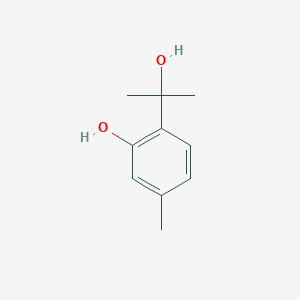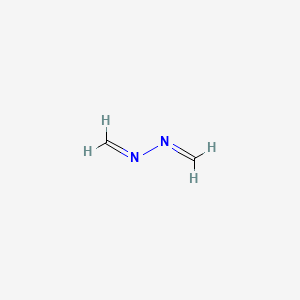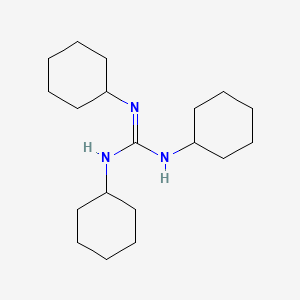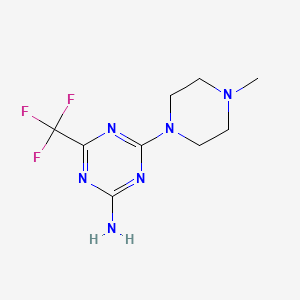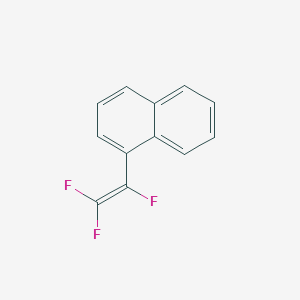
Naphthalene, 1-(trifluoroethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene, 1-(trifluoroethenyl)- is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a trifluoroethenyl group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-(trifluoroethenyl)- typically involves the reaction of naphthalene with trifluoroethylene under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with trifluoroethylene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of Naphthalene, 1-(trifluoroethenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
Naphthalene, 1-(trifluoroethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,2-dione derivatives.
Reduction: Reduction reactions can convert the trifluoroethenyl group to a trifluoroethyl group.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthalene-1,2-dione derivatives.
Reduction: Naphthalene, 1-(trifluoroethyl)-.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
科学的研究の応用
Naphthalene, 1-(trifluoroethenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of Naphthalene, 1-(trifluoroethenyl)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways by binding to specific proteins, leading to changes in cellular processes such as gene expression, metabolism, and cell proliferation.
類似化合物との比較
Similar Compounds
Naphthalene: The parent compound, which lacks the trifluoroethenyl group.
1-Fluoronaphthalene: A similar compound with a fluorine atom attached to the naphthalene ring.
Naphthalene-1,2-dione: An oxidized derivative of naphthalene.
Uniqueness
Naphthalene, 1-(trifluoroethenyl)- is unique due to the presence of the trifluoroethenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it suitable for various applications that other naphthalene derivatives may not be able to achieve.
特性
CAS番号 |
33240-13-0 |
|---|---|
分子式 |
C12H7F3 |
分子量 |
208.18 g/mol |
IUPAC名 |
1-(1,2,2-trifluoroethenyl)naphthalene |
InChI |
InChI=1S/C12H7F3/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChIキー |
FLXPCPOVRUQHDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=C(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


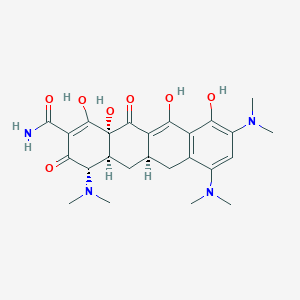
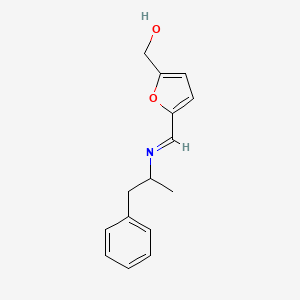
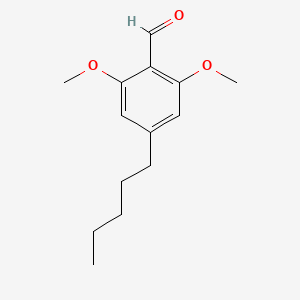
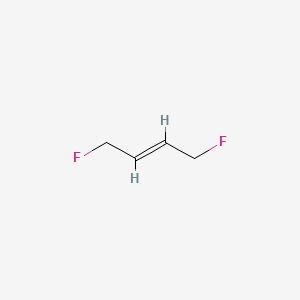
![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)
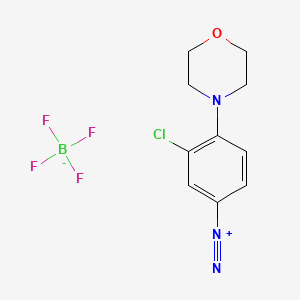
![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)
![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)

